

Theoretical Studies on the Molecular Structure of 2-Aminobenzothiazole: A Technical Guide

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Compound of Interest

Compound Name: 2-Aminobenzothiazole

Cat. No.: B030445

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Abstract

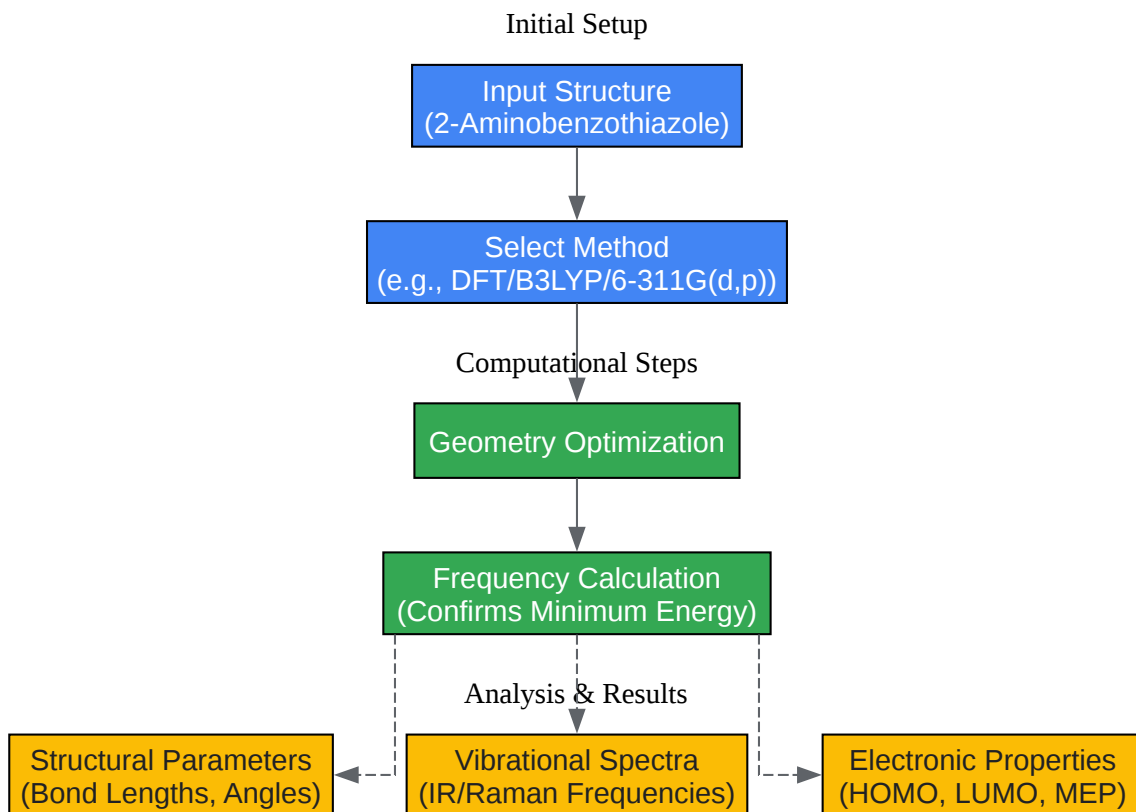
2-Aminobenzothiazole (2-ABT) is a heterocyclic compound of significant interest in medicinal chemistry, serving as a privileged scaffold in the design of numerous therapeutic agents. A thorough understanding of its molecular structure, stability, and electronic properties is paramount for rational drug design and the prediction of its chemical behavior. Theoretical and computational studies, primarily employing Density Functional Theory (DFT), have become indispensable tools for elucidating these characteristics at an atomic level. This technical guide provides an in-depth overview of the theoretical studies on the **2-aminobenzothiazole** molecular structure, summarizing key quantitative data on its geometry, vibrational frequencies, and electronic properties. It details the computational methodologies employed and utilizes visualizations to illustrate fundamental concepts and workflows relevant to researchers, scientists, and drug development professionals.

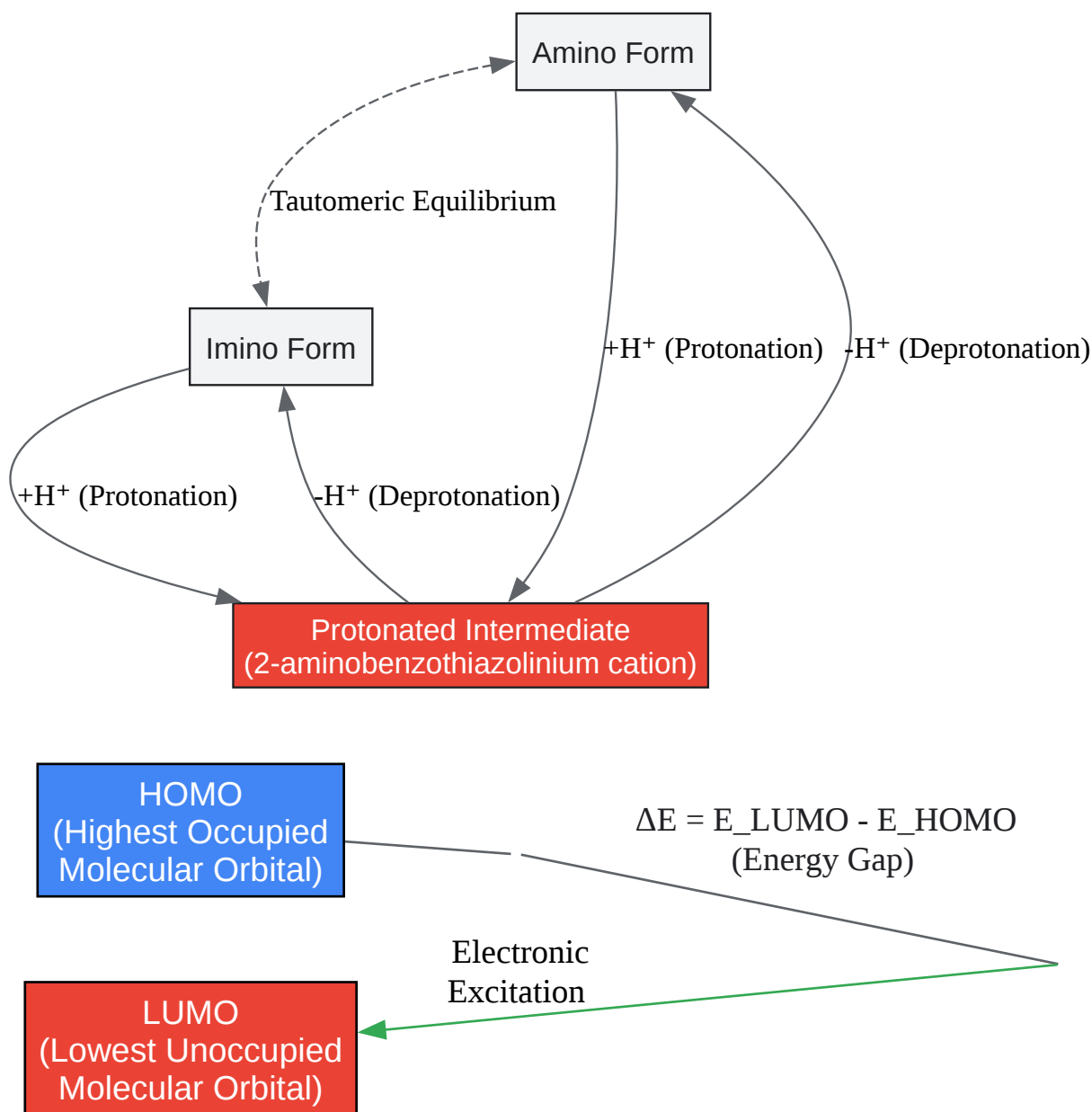
Computational Methodologies

Theoretical investigations into the molecular structure of **2-aminobenzothiazole** predominantly utilize quantum chemical calculations to model its properties. The most common approach is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy.

Experimental Protocols:

- **Density Functional Theory (DFT):** This is the foundational method for geometry optimization, frequency analysis, and electronic property calculation. A popular functional used in these studies is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of Hartree-Fock theory and DFT. Other functionals like BLYP, B3PW91, and mPW1PW91 have also been implemented.
- **Basis Sets:** The choice of basis set is crucial for the accuracy of the calculations. The Pople-style basis set 6-311G(d,p) is frequently used for providing a flexible description of the electron distribution. For specific applications or to balance accuracy with computational resources, other sets like 6-31G** are also employed.
- **Software:** These calculations are typically performed using standard quantum chemistry software packages such as Gaussian, Spartan, or ORCA.
- **Solvation Models:** To simulate the behavior of 2-ABT in solution, a Polarizable Continuum Model (PCM) can be applied during the calculations to account for the solvent effects.
- **Validation:** The theoretical results are often validated by comparing them with experimental data obtained from X-ray crystallography for molecular geometry and Fourier-transform infrared (FT-IR) spectroscopy for vibrational frequencies.





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